

Introduction to the Omega-9 Fatty Acid Family

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Compound of Interest

Compound Name: *Hypogeic acid*

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Omega-9 (ω -9 or n-9) fatty acids are a family of unsaturated fatty acids characterized by the presence of a final carbon-carbon double bond in the ninth position from the methyl end of the molecule.^{[1][2]} Unlike omega-3 and omega-6 fatty acids, most omega-9 fatty acids are monounsaturated (MUFAs) and are not classified as essential fatty acids (EFAs).^{[1][2][3]} This is because the human body can synthesize them endogenously, primarily from other unsaturated fats.^{[1][2][3][4]} Despite their non-essential status, dietary intake and endogenous synthesis of omega-9 fatty acids play crucial roles in cellular structure, metabolic regulation, and inflammatory signaling.^[5] They are integral components of animal fat and vegetable oil.^[2]

Core Members and Quantitative Data

The omega-9 family includes several fatty acids that differ in carbon chain length and degree of unsaturation. Oleic acid is the most common and widely studied member.^[6]

Data Presentation

Quantitative data for the major omega-9 fatty acids, their physical properties, and their distribution in common oils are summarized in the tables below.

Table 1: Major Omega-9 Fatty Acids

Common Name	Lipid Name	Chemical Name	Description
Oleic Acid	18:1 (n-9)	(9Z)-octadec-9-enoic acid	The most abundant omega-9 fatty acid in nature, a primary component of olive oil and a key player in lipid metabolism. [2] [7] [8]
Erucic Acid	22:1 (n-9)	(13Z)-docos-13-enoic acid	A very long-chain MUFA found in high concentrations in rapeseed and mustard seed oils. [2] [8] High intake has been associated with myocardial lipidoses in animal studies. [9] [10]
Nervonic Acid	24:1 (n-9)	(15Z)-tetracos-15-enoic acid	A very long-chain MUFA that is a critical component of sphingomyelin in the myelin sheath of nerve fibers, essential for neurological health. [11] [12] [13]
Mead Acid	20:3 (n-9)	(5Z,8Z,11Z)-eicosatrienoic acid	A polyunsaturated fatty acid (PUFA) synthesized endogenously from oleic acid during EFA deficiency. Its presence is a key biomarker for this condition. [14] [15] [16] [17]

Gondoic Acid	20:1 (n-9)	(11Z)-eicos-11-enoic acid	A monounsaturated fatty acid found in various plant oils, including jojoba oil.[1][11]
Elaidic Acid	18:1 (n-9)	(9E)-octadec-9-enoic acid	The trans isomer of oleic acid, commonly found in partially hydrogenated vegetable oils and associated with adverse cardiovascular effects. [1][8]

Table 2: Physicochemical Properties of Key Omega-9 Fatty Acids

Fatty Acid	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)
Oleic Acid	C ₁₈ H ₃₄ O ₂	282.46	13.4 - 16.3
Erucic Acid	C ₂₂ H ₄₂ O ₂	338.57	33 - 35
Nervonic Acid	C ₂₄ H ₄₆ O ₂	366.62	42 - 43
Elaidic Acid	C ₁₈ H ₃₄ O ₂	282.46	43 - 45

(Data sourced from PubChem and Wikipedia).[8][13][18]

Table 3: Quantitative Distribution of Omega-9 Fatty Acids in Common Oils (% of Total Fatty Acids)

Oil Source	Oleic Acid (18:1)	Erucic Acid (22:1)	Other Omega-9s
Olive Oil	55.0 - 83.0	~0	Gondoic acid (~0.3%)
Canola Oil (Low Erucic)	50.0 - 73.8	< 2.0	Gondoic acid (2.7-4.7%)
Mustard Oil	9.3 - 12.4	51.9 - 56.1	Gondoic acid (5.7-7.5%)
Sesame Oil	40.7	~0	Gondoic acid (~0.5%)
Sunflower Oil (High-Oleic)	75.0 - 90.7	~0	Gondoic acid (~0.3%)
Jojoba Oil	~5.0	10.6	Gondoic acid (29.5%)

(Data compiled from multiple sources).[\[5\]](#)[\[6\]](#)[\[11\]](#)[\[19\]](#)

Biosynthesis and Metabolism

Endogenous Synthesis of Oleic Acid and Derivatives

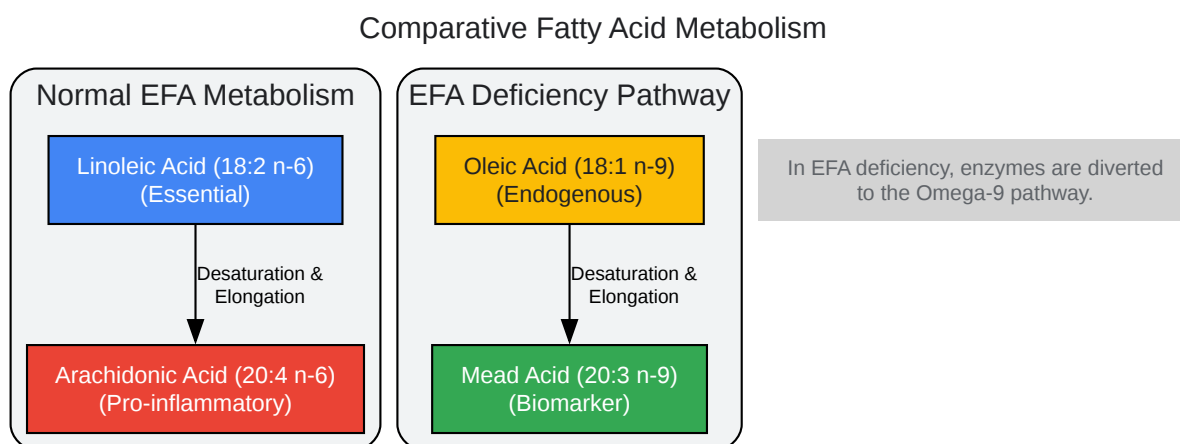
The primary pathway for omega-9 biosynthesis in humans is the conversion of saturated fatty acids. The key rate-limiting enzyme is Stearoyl-CoA Desaturase-1 (SCD1), an integral protein of the endoplasmic reticulum.[\[20\]](#)[\[21\]](#)[\[22\]](#) SCD1 introduces a cis double bond at the delta-9 position of its preferred substrates, palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), converting them into palmitoleoyl-CoA (16:1 n-7) and oleoyl-CoA (18:1 n-9), respectively.[\[22\]](#)[\[23\]](#) Oleic acid can then be elongated by elongase enzymes to form very long-chain omega-9 fatty acids like erucic acid and nervonic acid.[\[13\]](#)

Endogenous Biosynthesis Pathway of Omega-9 Fatty Acids.

Mead Acid Synthesis in Essential Fatty Acid Deficiency

Under conditions of EFA (omega-3 and omega-6) deficiency, the enzymes responsible for desaturating and elongating these fatty acids become more available. The body compensates by using these enzymes to metabolize endogenously produced oleic acid.[\[14\]](#)[\[16\]](#) Oleic acid is desaturated and elongated to form Mead acid (20:3 n-9), which then partially substitutes for

arachidonic acid in cell membranes.[15][16] Therefore, elevated levels of Mead acid serve as a critical clinical biomarker for EFA deficiency.



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